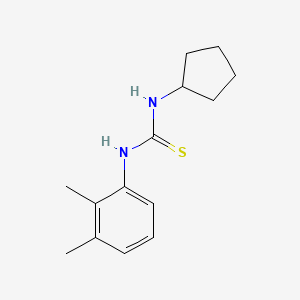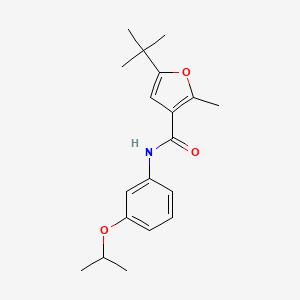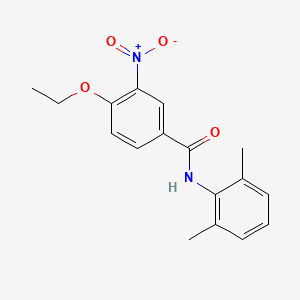
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea (CPDTU) is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool for studying the role of potassium channels in various physiological and pathological processes. CPDTU is a selective blocker of the Kv1.3 potassium channel, which is expressed in a variety of immune cells and is involved in regulating their function.
Mécanisme D'action
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea acts as a selective blocker of the Kv1.3 channel, which is a voltage-gated potassium channel expressed in various immune cells. Kv1.3 channels are involved in regulating the membrane potential of these cells and their activation and proliferation. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea binds to the pore region of Kv1.3 channels and inhibits their function, leading to a decrease in the membrane potential and a reduction in the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of T cell and B cell proliferation, modulation of macrophage and dendritic cell function, and reduction of cytokine production. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has several advantages as a pharmacological tool for studying the role of Kv1.3 channels in various physiological and pathological processes. It is a selective blocker of Kv1.3 channels and does not affect other potassium channels or ion channels. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea is also stable and soluble in water, making it easy to use in experiments. However, N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has some limitations, including its potential toxicity and the need for careful dosing in experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea and its potential as a pharmacological tool for studying the role of Kv1.3 channels in various physiological and pathological processes. One direction is to investigate the potential therapeutic applications of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea in autoimmune diseases, inflammatory disorders, and cancer. Another direction is to develop more selective and potent blockers of Kv1.3 channels based on the structure of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea. Finally, further studies are needed to understand the mechanisms of action of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea and its effects on immune cells and other cell types.
Méthodes De Synthèse
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea can be synthesized through a multi-step process starting with the reaction of cyclopentylamine with 2,3-dimethylbenzoyl chloride to form N-cyclopentyl-2,3-dimethylbenzamide. This intermediate is then reacted with thiourea in the presence of a base to form N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea. The synthesis of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been used extensively as a pharmacological tool to study the role of Kv1.3 channels in various physiological and pathological processes. Kv1.3 channels are expressed in T cells, B cells, and other immune cells, and their activation is involved in the activation and proliferation of these cells. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been shown to inhibit the proliferation of T cells and B cells, and to modulate the function of other immune cells such as macrophages and dendritic cells. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has also been used to study the role of Kv1.3 channels in cancer, autoimmune diseases, and neurological disorders.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-10-6-5-9-13(11(10)2)16-14(17)15-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVZCHCCOJIGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)


![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)



